
Ethylamine, 2-chloro-N-dichloromethylene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylamine, 2-chloro-N-dichloromethylene- is an organic compound with the molecular formula C4H10ClN. It is also known by other names such as (2-Chloroethyl)dimethylamine and β-Chloroethyldimethylamine . This compound is a colorless liquid with a strong ammonia-like odor and is widely used in organic synthesis and as an intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Ethylamine, 2-chloro-N-dichloromethylene- can be synthesized through several methods. One common method involves the reaction of ethanol with ammonia in the presence of an oxide catalyst . Another method is the reductive amination of acetaldehyde with ammonia and hydrogen . These reactions typically require specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of Ethylamine, 2-chloro-N-dichloromethylene- often involves large-scale synthesis using ethanol and ammonia. The reaction is catalyzed by an oxide catalyst, and the product is purified through distillation . This method is efficient and cost-effective, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Ethylamine, 2-chloro-N-dichloromethylene- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted amines.
Oxidation and Reduction: It can be oxidized to form corresponding amides or reduced to form primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions include substituted amines, amides, and primary amines .
科学研究应用
Ethylamine, 2-chloro-N-dichloromethylene- has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the synthesis of drugs such as bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine.
Chemical Industry: It is used as a starting reagent for the synthesis of other chemicals.
作用机制
The mechanism of action of Ethylamine, 2-chloro-N-dichloromethylene- involves nucleophilic substitution reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules . This leads to the formation of new chemical bonds and the production of substituted amines .
相似化合物的比较
Similar Compounds
Similar compounds to Ethylamine, 2-chloro-N-dichloromethylene- include:
Methylamine: A primary amine with a similar structure but with one less carbon atom.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
Ethylamine, 2-chloro-N-dichloromethylene- is unique due to its chloroethyl group, which makes it highly reactive in nucleophilic substitution reactions . This reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical applications .
属性
CAS 编号 |
23546-84-1 |
|---|---|
分子式 |
C3H4Cl3N |
分子量 |
160.43 g/mol |
IUPAC 名称 |
1,1-dichloro-N-(2-chloroethyl)methanimine |
InChI |
InChI=1S/C3H4Cl3N/c4-1-2-7-3(5)6/h1-2H2 |
InChI 键 |
YWMGZMIHXMLQQU-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)N=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




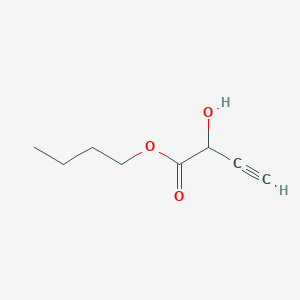
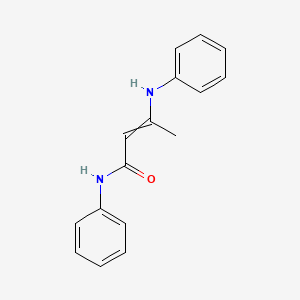



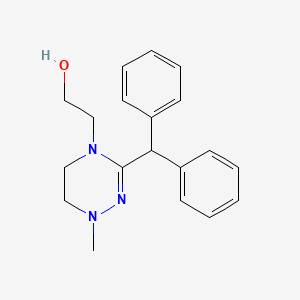
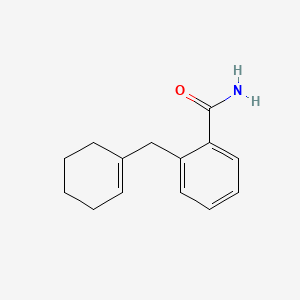
![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)
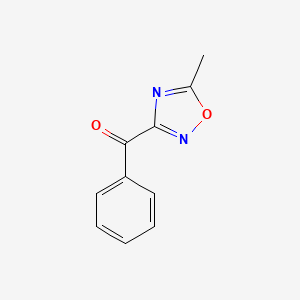

![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)
![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)
